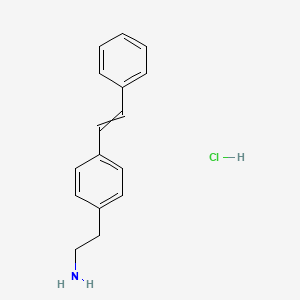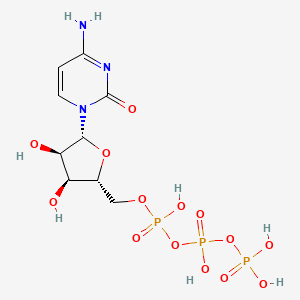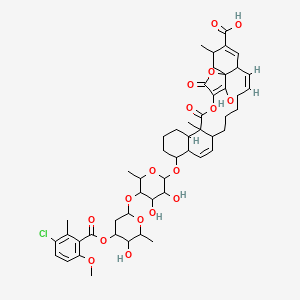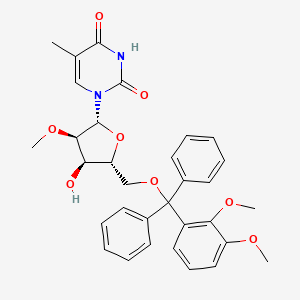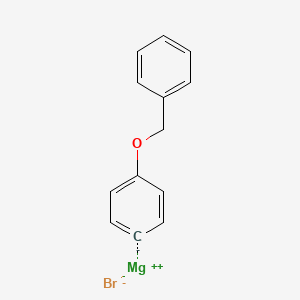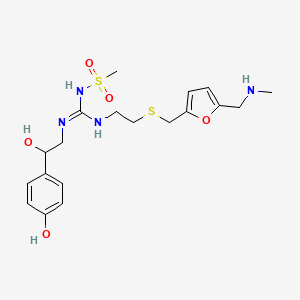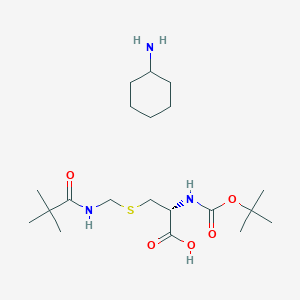
Furofenac Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furofenac methyl ester (FME) is an organic compound used in the synthesis of pharmaceuticals and other compounds. It is a derivative of the parent compound furofenac, which is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. This compound has been studied for its potential applications in the synthesis of pharmaceuticals, as well as its biochemical and physiological effects.
科学的研究の応用
Analysis of Volatile Compounds and Oxidation Products
Furofenac Methyl Ester, among other methyl esters, has been studied for its volatile compounds, especially when subjected to heating. Cossignani et al. (2014) explored the volatiles arising from the heating of conjugated and unconjugated linoleic acid in various chemical forms, including methyl esters. The study used solid-phase micro-extraction coupled with GC–MS to analyze the volatiles produced during heating, which included aldehydes, furan fatty acids, alcohols, and methyl esters. This research is significant in understanding the secondary oxidation products of chemical forms relevant to pharmaceutical formulae and CLA-rich oils Cossignani et al., 2014.
Biotransformation and Environmental Impact
The biotransformation of compounds, including this compound, can significantly affect bioaccumulation and toxicity in organisms. Fu et al. (2020) highlighted the role of biotransformation in regulating the bioaccumulation potential and toxicity of diclofenac in aquatic invertebrates. The study identified several oxidation products and conjugates, including diclofenac methyl ester, revealing the broad relevance of potentially methylated metabolites of polar contaminants in comprehensive risk assessment Fu et al., 2020.
Anti-Oxidant and Anti-Inflammatory Applications
Methyl esters, including this compound, have been investigated for their antioxidant and anti-inflammatory properties. Weber et al. (2005) discovered new furanones substituted by methylsulfonylphenyl or methylsulfamidophenyl moieties that protect against oxidation damage by inhibiting or quenching free radicals and reactive oxygen species. These compounds were also studied for their activity in models of inflammation, showing significant anti-inflammatory properties, which are valuable for treating inflammatory diseases Weber et al., 2005.
Enhancement of Dermal Prodrug Delivery
In the pharmaceutical field, methyl esters are used to enhance the delivery of drugs through the skin. Bonina et al. (2001) synthesized novel polyoxyethylene esters of ketoprofen, naproxen, and diclofenac as potential dermal prodrugs. The study emphasized the suitability of polyoxyethylene glycols as promoieties for these drugs, given their chemical stability, enzymatic lability, and increased skin permeation, which are crucial for successful dermal prodrug delivery Bonina et al., 2001.
作用機序
Target of Action
Furofenac Methyl Ester’s primary target is Prostaglandin G/H synthase 1 . This enzyme, also known as cyclooxygenase-1 (COX-1), plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
The compound interacts with its target, Prostaglandin G/H synthase 1, modulating its activity . . This results in decreased inflammation and pain.
Biochemical Pathways
This compound affects the cyclooxygenase pathway . By inhibiting Prostaglandin G/H synthase 1, it reduces the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the downstream effects of prostaglandins, including inflammation and pain.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, it decreases the inflammatory response at the cellular level .
生化学分析
Biochemical Properties
The biochemical properties of Furofenac Methyl Ester are not yet fully understood due to the limited available research. As an ester, it is known to participate in various biochemical reactions. Esters, including this compound, can undergo hydrolysis, a reaction with water that breaks the ester bond to form a carboxylic acid and an alcohol . This reaction can be catalyzed by both acids and bases .
Cellular Effects
Its parent compound, Furofenac, is known to have anti-inflammatory effects .
Molecular Mechanism
In hydrolysis, the ester bond is broken to form a carboxylic acid and an alcohol . In reduction, the ester is converted to an alcohol .
Temporal Effects in Laboratory Settings
Esters are known to be stable compounds under normal conditions .
Metabolic Pathways
For instance, they can be produced by the reaction of acids with alcohols .
Subcellular Localization
The localization of molecules within cells is often determined by specific targeting signals or post-translational modifications .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Furofenac Methyl Ester involves the conversion of 2-furoic acid to the corresponding acid chloride, which is then reacted with 2-amino-3-methylbenzoic acid to form the desired product.", "Starting Materials": [ "2-furoic acid", "thionyl chloride", "2-amino-3-methylbenzoic acid", "triethylamine", "methanol" ], "Reaction": [ "2-furoic acid is converted to the corresponding acid chloride using thionyl chloride.", "The resulting acid chloride is then reacted with 2-amino-3-methylbenzoic acid in the presence of triethylamine to form the desired product, Furofenac Methyl Ester.", "The reaction mixture is then quenched with methanol to yield the final product." ] } | |
CAS番号 |
76733-61-4 |
分子式 |
C₁₆H₁₄BrNO₃ |
分子量 |
348.19 |
同義語 |
2-Ethyl-2,3-dihydro-5-benzofuranacetic Acid Methyl Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



